Carbinoxamine fumarate

Description

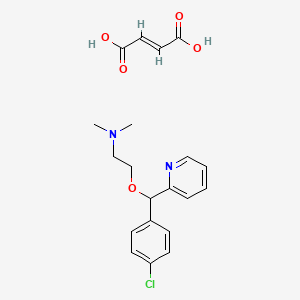

Structure

3D Structure of Parent

Properties

CAS No. |

1078492-16-6 |

|---|---|

Molecular Formula |

C20H23ClN2O5 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GVNWHCVWDRNXAZ-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Pathways for Carbinoxamine (B1668352) Fumarate (B1241708)

The traditional synthesis of carbinoxamine involves a multi-step process. A key reaction is the condensation of α-(p-Chlorophenyl)-2-pyridine methanol (B129727) with 2-dimethylaminoethyl chloride hydrochloride. Historically, strong bases like sodium metal were employed for this condensation. However, due to safety concerns associated with sodium metal, alternative bases such as sodium hydroxide (B78521) or potassium hydroxide are now more commonly used. For instance, a patented method describes refluxing the reactants in toluene (B28343) to facilitate the reaction, followed by azeotropic removal of water and subsequent neutralization with maleic acid to yield carbinoxamine maleate (B1232345). Another established method involves the Grignard reaction, where 4-chlorophenyl magnesium bromide is reacted with picolinaldehyde to produce (4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate in the synthesis of carbinoxamine. gpatindia.com

Novel Synthetic Approaches and Methodological Advancements

Continuous research has led to the development of more efficient and stereoselective synthetic routes for carbinoxamine.

Stereoselective Synthesis and Chiral Resolution Techniques

Carbinoxamine possesses a chiral center, and its enantiomers exhibit different pharmacological activities. The levorotatory isomer, (S)-carbinoxamine, is known to be the more active enantiomer. pharmacy180.com Consequently, significant effort has been directed towards the stereoselective synthesis and resolution of carbinoxamine.

One approach to obtaining the desired enantiomer is through chiral resolution of the racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as α1-acid glycoprotein (B1211001) and β-cyclodextrin columns, has been successfully employed for the separation of carbinoxamine enantiomers. nih.gov Capillary electrophoresis (CE) with chiral additives like heparin has also proven effective for enantioseparation. nih.gov

Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. A patented method describes the asymmetric synthesis of (S)-carbinoxamine starting from 2-pyridinecarboxaldehyde (B72084) and p-chlorophenylboronic acid using a rhodium and carbene catalyst to produce optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol. This intermediate is then reacted with 2-chloro-N,N-dimethylethylamine to yield (S)-carbinoxamine with high optical purity. google.com Biocatalytic methods, utilizing enzymes like lipases, have also been explored for the stereoselective reduction of prochiral ketones to produce chiral alcohols, which are key intermediates in the synthesis of (S)-carbinoxamine. nih.govmdpi.com

Advanced Catalytic Processes in Carbinoxamine Synthesis (e.g., α-C(sp3)–H 2-pyridylation)

A significant advancement in the synthesis of carbinoxamine is the development of a photocatalytic α-C(sp3)–H 2-pyridylation method. nih.govrsc.orgrsc.org This novel approach enables the direct functionalization of an ether precursor, offering a more streamlined synthesis. The process utilizes a non-donor-acceptor (D-A) type organic photoreductant, CBZ6, in conjunction with sulfoxide (B87167) or sulfide (B99878) hydrogen atom transfer (HAT) reagents. nih.govrsc.orgrsc.org This system facilitates the 2-pyridylation of various O, S, or N-containing compounds. nih.govrsc.orgrsc.org A three-step synthesis of carbinoxamine has been achieved with a total yield of 44% on a gram scale using this methodology, highlighting its potential for efficient and scalable production. nih.govrsc.org This base-free photocatalytic method represents a significant step forward in the synthesis of carbinoxamine and related compounds. nih.govrsc.orgrsc.org

Polymorphism and Solid-State Chemical Investigations

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation for carbinoxamine salts.

Synthesis and Characterization of Polymorphic Forms of Carbinoxamine Maleate

Different polymorphic forms of carbinoxamine maleate have been synthesized and characterized. jopcr.com Recrystallization from various solvent systems and under different cooling conditions can lead to the formation of distinct polymorphs. jopcr.com For example, a novel polymorph designated as Form-M has been identified and is characterized by specific peaks in its X-ray diffraction (XRD) pattern. quickcompany.in This polymorph is prepared by dissolving carbinoxamine maleate in solvents like methanol or acetone, followed by cooling and the addition of an anti-solvent such as cyclohexane.

Analytical Techniques for Polymorph Discrimination

A suite of analytical techniques is employed to differentiate and characterize the various polymorphic forms of carbinoxamine maleate. These include:

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the different polymorphs and to detect any variations in their vibrational modes, which can indicate different crystal packing arrangements. jopcr.com

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is used to determine the melting points and enthalpies of fusion of the different polymorphs, which are unique for each form. jopcr.com Carbinoxamine maleate polymorphs have shown melting point peaks in the range of 119.98°C to 122.54°C. jopcr.com

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying and characterizing crystalline materials. Each polymorph has a unique crystal lattice, which results in a distinct powder diffraction pattern. jopcr.com This allows for the unambiguous identification of different polymorphic forms. For instance, Form-M of carbinoxamine maleate exhibits characteristic XRD peaks at 2θ values of approximately 9.9, 15.4, 19.1, 19.4, 20.2, 20.8, 21.9, 22.8, 23.3, 25.5, 27.9, and 31.7 ± 0.2 degrees. quickcompany.in

Influence of Polymorphism on In Vitro Dissolution Kinetics and Theoretical Stability

The crystalline state of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability. This phenomenon, known as polymorphism, refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. jopcr.comgoogle.com These different solid-state forms, or polymorphs, can exhibit distinct thermal behaviors and stabilities, which in turn can influence the biopharmaceutical performance of the drug product. While specific research on carbinoxamine fumarate polymorphs is limited, studies on the closely related salt, carbinoxamine maleate, provide valuable insights into how polymorphism can affect this compound.

Research into the polymorphic forms of carbinoxamine maleate has demonstrated the successful synthesis and characterization of different polymorphs through recrystallization using various solvent systems and cooling methods. jopcr.com The investigation of these forms reveals significant differences in their thermodynamic properties, which are indicative of varying crystal lattice energies and, consequently, relative stabilities.

The characterization of these polymorphs often involves techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). DSC is used to measure the differences in heat flow into a sample and a reference as a function of temperature, providing information on melting points and enthalpies of fusion. PXRD, on the other hand, provides information about the crystal structure and can differentiate between various polymorphic forms based on their unique diffraction patterns. jopcr.com

A study on carbinoxamine maleate polymorphs revealed variations in melting points and enthalpies, suggesting different thermodynamic stabilities among the forms. jopcr.com The polymorph with the highest melting point and the most negative enthalpy of fusion is generally considered the most thermodynamically stable form under the tested conditions.

Table 1: Thermal Properties of Carbinoxamine Maleate Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy (J/g) |

|---|---|---|

| Polymorph A | 119.98 | -3.63 |

| Polymorph B | 122.54 | -105.93 |

Data sourced from a study on the synthesis and characterization of carbinoxamine maleate polymorphs. jopcr.com The designations "Polymorph A" and "Polymorph B" are used here for illustrative purposes based on the reported data.

The data in Table 1 illustrates that different polymorphic forms of carbinoxamine maleate possess distinct thermal characteristics. Polymorph B, with a higher melting point and a significantly more negative enthalpy of fusion, would be considered the more stable crystalline form compared to Polymorph A. jopcr.com

The structural variations confirmed by PXRD analysis, with different major peaks observed for each polymorph, further underscore the differences in their crystal lattice. jopcr.com These differences in crystal packing and intermolecular interactions directly influence the energy required to break the crystal lattice, which in turn affects the dissolution process.

Theoretically, a less stable, or metastable, polymorph will have a higher free energy and, consequently, will exhibit greater solubility and a faster dissolution rate compared to the most stable crystalline form. This is because less energy is required to overcome the lattice forces in a metastable form. Therefore, the polymorphic form of this compound could significantly influence its in vitro dissolution kinetics. A formulation containing a metastable form might initially show a faster release of the drug, which could be advantageous for rapid onset of action. However, the metastable form may also have a tendency to convert to the more stable form over time, especially under conditions of high humidity or temperature, which could alter the dissolution profile and, consequently, the bioavailability of the drug product upon storage.

Molecular Pharmacology and Receptor Interaction Studies

Histamine (B1213489) H1 Receptor Antagonism: Molecular Mechanisms

The principal mechanism of action for carbinoxamine (B1668352) is its role as an antagonist at the histamine H1 receptor. nih.gov This action is central to its anti-allergic properties. The compound interferes with the agonist action of histamine, thereby attenuating inflammatory responses in conditions such as allergic rhinitis and urticaria. smpdb.ca

Ligand-Receptor Binding Dynamics and Affinity Characterization

Carbinoxamine demonstrates a significant binding affinity for the histamine H1 receptor. As a ligand, it engages with the receptor to inhibit the downstream signaling typically initiated by histamine. While specific quantitative binding affinities, such as the inhibition constant (Ki), are not consistently reported across publicly available pharmacological databases, its classification as a potent H1 antagonist underscores a strong interaction at the molecular level. selleckchem.comselleckchem.com The interaction is characterized by the formation of a ligand-receptor complex that prevents the receptor from adopting its active conformation.

| Receptor | Interaction Type | Binding Affinity (Ki) |

|---|---|---|

| Histamine H1 Receptor | Antagonism | Data not widely reported in reviewed literature |

Competitive Antagonism at H1 Receptor Sites

Carbinoxamine functions as a competitive antagonist at H1 receptor locations. nih.govdrugbank.com This means it reversibly binds to the same site on the H1 receptor that histamine, the endogenous agonist, would normally occupy. pediatriconcall.compatsnap.com By competing with free histamine for these binding sites, carbinoxamine prevents or reduces the effects of histamine on various tissues, including those in the gastrointestinal tract, blood vessels, and respiratory tract. nih.govdrugbank.com This competitive inhibition leads to a reduction in the symptoms brought on by histamine-mediated receptor activation. nih.gov

Anticholinergic and Other Receptor Modulatory Activities

Beyond its primary antihistaminergic activity, carbinoxamine's pharmacological profile is broadened by its interactions with other receptor systems.

Muscarinic Receptor Interactions and Antagonism

Carbinoxamine is recognized as having significant antimuscarinic (anticholinergic) properties, a characteristic feature of many first-generation ethanolamine-class antihistamines. nih.govdrugbank.com It acts as a muscarinic antagonist, blocking the action of acetylcholine (B1216132) at these receptors. nih.govpatsnap.com This anticholinergic action is believed to be due to a central antimuscarinic effect. pediatriconcall.com This activity contributes to some of its therapeutic applications and side effect profile by reducing secretions. patsnap.com

Investigation of Non-Histaminergic Binding Profiles

Detailed research findings on the specific binding affinities of carbinoxamine at other non-histaminergic receptors are limited in the available literature. While first-generation antihistamines as a class are known for a broader receptor interaction profile, specific Ki values for carbinoxamine at these sites are not well-documented.

| Receptor Target | Interaction Type | Reported Binding Affinity (Ki) |

|---|---|---|

| Muscarinic Receptors | Antagonism | Data not widely reported in reviewed literature |

| α1-adrenergic Receptors | Not established | Data not widely reported in reviewed literature |

| Dopaminergic Receptors | Not established | Data not widely reported in reviewed literature |

| β-adrenergic Receptors | Not established | Data not widely reported in reviewed literature |

| L-type Calcium Channels | Not established | Data not widely reported in reviewed literature |

Preclinical Pharmacological Investigations

In Vitro Cellular and Molecular Studies

Predicted ADMET Features for Carbinoxamine (B1668352) Below is an interactive table summarizing the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) features for Carbinoxamine.

| Property | Prediction | Probability |

| Human Intestinal Absorption | High | 0.9787 |

| Blood Brain Barrier Permeability | Permeable | 0.9550 |

| Caco-2 Permeability | Permeable | 0.7503 |

| P-glycoprotein Substrate | Yes | 0.6804 |

| CYP450 2D6 Inhibitor | Yes | 0.8452 |

| hERG Inhibition | Weak/Inhibitor | 0.7085 |

| Data sourced from computational predictions. drugbank.com |

The primary molecular mechanism of Carbinoxamine is competitive antagonism of the histamine (B1213489) H1 receptor drugbank.combiocomppharma.comregulations.govnih.gov. This interaction at receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract prevents histamine from binding and eliciting an allergic response biocomppharma.comregulations.gov.

While its principal activity is receptor modulation, its interaction with enzymes has also been investigated. In biochemical assays related to its antiviral properties, Carbinoxamine was evaluated for its ability to inhibit viral enzymes. Specifically, it did not show inhibitory activity against influenza neuraminidase (NA), an enzyme crucial for the release of progeny virus particles from infected cells nih.gov. Computational models also predict that Carbinoxamine may act as an inhibitor of the metabolic enzyme Cytochrome P450 2D6 (CYP450 2D6) drugbank.com.

Recent research has identified Carbinoxamine as a potent antiviral agent against a broad spectrum of influenza viruses in cell-based models nih.gov. In studies using Madin-Darby Canine Kidney (MDCK) cells, Carbinoxamine maleate (B1232345) demonstrated significant inhibitory activity against various strains of influenza A and influenza B viruses. The antiviral effect was quantified by determining the half-maximal inhibitory concentration (IC50) through cytopathic effect (CPE) reduction assays nih.gov.

Mechanistic studies indicate that Carbinoxamine inhibits influenza virus infection by blocking the viral entry stage into the host cell nih.gov. However, it does not inhibit virus attachment through hemagglutination (HA) or virus release via neuraminidase (NA) activity, suggesting it interferes with another step in the entry process, such as endocytosis nih.gov. There is currently a lack of specific in vitro studies evaluating the activity of Carbinoxamine against SARS-CoV-2.

In Vitro Antiviral Activity of Carbinoxamine Maleate Against Influenza Viruses The table below presents the half-maximal inhibitory concentration (IC50) values of Carbinoxamine Maleate against various influenza virus strains in MDCK cells.

| Virus Strain | IC50 (μM) |

| A/Shanghai/4664T/2013(H7N9) | 3.56 |

| A/Shanghai/37T/2009(H1N1) | 4.2 |

| A/Puerto Rico/8/1934(H1N1) | 24.7 |

| A/Guizhou/54/1989(H3N2) | 10.3 |

| B/Shanghai/2017(BY) | 16.8 |

| Data derived from cytopathic effect (CPE) reduction assays. nih.gov |

In Vivo Animal Model Research

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) pathways of Carbinoxamine in preclinical animal models such as rats are not extensively documented in the reviewed literature. Available information frequently states that long-term animal studies for carcinogenesis, mutagenesis, or impairment of fertility have not been conducted biocomppharma.comregulations.govnih.gov. The majority of published pharmacokinetic data for Carbinoxamine is derived from human studies biocomppharma.comregulations.gov. Toxicological data indicates that the oral lethal dose (LD50) of Carbinoxamine maleate in guinea pigs is 411 mg/kg regulations.gov.

The in vivo efficacy of Carbinoxamine has been demonstrated in a mouse model of influenza virus infection. In these studies, mice were challenged with a lethal dose of the A/Shanghai/4664T/2013(H7N9) influenza virus. Treatment with Carbinoxamine maleate via intraperitoneal injection offered significant protection against mortality in a dose-dependent manner when compared to the control group treated with a placebo (PBS) nih.gov.

Regarding guinea pig cardiac models, these are often used to study the arrhythmogenic effects of histamine, which can be mediated through both H1 and H2 receptors nih.govnih.gov. As a histamine H1 antagonist, Carbinoxamine would be expected to block the cardiac effects mediated by the H1 receptor. However, specific studies detailing the use of Carbinoxamine in these guinea pig cardiac models to demonstrate this pharmacodynamic effect were not identified in the reviewed literature.

In Vivo Efficacy of Carbinoxamine Maleate in an H7N9 Influenza Mouse Model This table shows the survival rates of mice challenged with the A/Shanghai/4664T/2013(H7N9) virus and treated with Carbinoxamine Maleate (CAM), Oseltamivir (OSE), or a placebo (PBS).

| Treatment Group | Daily Dose | Survival Rate (%) |

| CAM | 10 mg/kg | 77.7 |

| CAM | 1 mg/kg | 33.3 |

| OSE (Control) | 1 mg/kg | 66.6 |

| PBS (Control) | - | 22.2 |

| Data from a 5-day treatment regimen post-infection. nih.gov |

Stereoselective Pharmacokinetics in Animal Modelsresearchgate.net

Preclinical studies investigating the stereoselective pharmacokinetics of carbinoxamine have provided insights into the differential disposition of its enantiomers in animal models. A key study in rats utilized an enantioselective HPLC-MS/MS method to determine the plasma concentrations of (+)-carbinoxamine and (-)-carbinoxamine. The results from this investigation demonstrated that the absorption and elimination processes of carbinoxamine enantiomers were not stereoselective in this animal model. Furthermore, the study found no evidence of chiral inversion, a process where one enantiomer converts to the other, occurring in rats gpatindia.com.

The pharmacokinetic parameters for the individual enantiomers were found to be similar, suggesting that the biological fate of each stereoisomer does not significantly differ in the rat model. This lack of stereoselectivity in rats is a crucial piece of information in the preclinical assessment of carbinoxamine, as stereoisomers of a drug can often exhibit different pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rats

| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |

|---|---|---|

| Stereoselectivity in Absorption | Not observed gpatindia.com | Not observed gpatindia.com |

| Stereoselectivity in Elimination | Not observed gpatindia.com | Not observed gpatindia.com |

| Chiral Inversion | Did not occur gpatindia.com | Did not occur gpatindia.com |

Structure-Activity Relationships (SAR) and Structural Optimization

The pharmacological activity of carbinoxamine is intrinsically linked to its chemical structure. As a member of the ethanolamine (B43304) ether class of antihistamines, its structure-activity relationships (SAR) have been a subject of interest for understanding its mechanism of action and for the potential design of more effective and selective analogues.

Elucidation of Key Structural Elements Contributing to Pharmacological Activitynih.govgoogle.comresearchgate.net

The structure of carbinoxamine contains several key features that are crucial for its antihistaminic activity. As an ethanolamine ether, it possesses a diarylmethyl ether moiety connected to a dimethylaminoethyl group.

Specific structural elements of carbinoxamine that are considered important for its pharmacological activity include:

Aryl Groups: The presence of a para-chlorinated phenyl group (p-Cl-Ph) and a 2-pyridyl group attached to the central chiral carbon is a defining feature of carbinoxamine and is associated with potent antihistamine activity.

Ether Linkage: The oxygen atom of the ether linkage is a key structural component. A comparative study with chlorpheniramine, which has a similar structure but lacks the ether oxygen, suggests that this oxygen atom plays a significant role in the molecule's activity.

Aminoethyl Chain: The conformation of the five-membered aminoethyl chain is critical. Crystallographic studies of carbinoxamine maleate have shown that this chain adopts a conformation that maintains a specific distance between the amino nitrogen and the centroid of one of the aromatic rings. This spatial relationship is a common feature observed in other potent antihistamines.

Chirality: Carbinoxamine possesses a chiral center. The absolute configuration of the enantiomers can significantly influence pharmacological activity. Crystallographic analysis of carbinoxamine maleate has determined the absolute configuration to be S in the crystal form studied. It has been suggested that the S-enantiomer of carbinoxamine possesses significantly higher activity than the racemic mixture.

Conformational Analysis and Molecular Modeling of Carbinoxamine Derivatives

Conformational analysis provides valuable insights into the three-dimensional arrangement of atoms in a molecule, which is critical for its interaction with biological targets. For carbinoxamine, crystallographic studies have been instrumental in determining its solid-state conformation.

The study of carbinoxamine maleate revealed that the crystal structure is composed of ion pairs linked by intermolecular hydrogen bonds. Conformational-energy calculations performed in this study suggested that the conformation observed in the crystal corresponds to a stable, low-energy state for the free ion. This implies that the molecule may adopt a similar conformation in a biological environment.

While detailed molecular modeling studies specifically on a series of carbinoxamine derivatives are not extensively reported in the available literature, the existing crystallographic data provides a solid foundation for such investigations. Future molecular modeling and quantitative structure-activity relationship (QSAR) studies could further elucidate the conformational requirements for optimal H1 receptor binding and help in the design of new analogues with improved properties.

Rational Design and Synthesis of Analogues for SAR Exploration

The rational design and synthesis of analogues are fundamental to exploring the SAR of a lead compound like carbinoxamine. By systematically modifying the chemical structure, researchers can identify which molecular features are essential for activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

The general SAR for ethanolamine ethers provides a framework for the rational design of carbinoxamine analogues:

Substitution on the Aralkyl Moiety: Altering the substituents on the phenyl and pyridyl rings can modulate activity. For instance, the position and nature of the halogen on the phenyl ring can influence potency.

Modifications of the Amino Group: The tertiary amino group is generally important for activity. Altering the alkyl substituents on the nitrogen can affect both antihistaminic and anticholinergic properties. For example, decreasing the size of the alkyl groups can lead to a decrease in antihistaminic activity and an increase in anticholinergic activity.

Chain Length: The length of the chain connecting the ether oxygen and the nitrogen atom is critical. An additional carbon atom between the oxygen and nitrogen, as seen in clemastine, can result in lower sedative properties.

While several methods for the synthesis of carbinoxamine itself have been reported, including improved and asymmetric synthesis routes, the literature on the systematic design, synthesis, and pharmacological evaluation of a broad range of carbinoxamine analogues specifically for SAR exploration is limited. Future research in this area could lead to the development of novel antihistamines with enhanced therapeutic profiles.

Emerging Research Directions and Potential Applications

Repurposing in Antiviral Research: Mechanisms of Action and Efficacy in Model Systems

Carbinoxamine (B1668352) has demonstrated notable potential as a broad-spectrum antiviral agent, particularly against influenza viruses. Research has shifted from its traditional histamine (B1213489) receptor antagonism to its ability to interfere with the viral life cycle.

Mechanisms of Action Mechanistic studies indicate that carbinoxamine inhibits influenza virus infection by targeting an early stage of the viral life cycle: viral entry into the host cell. nih.govnih.gov The compound does not appear to block the initial attachment of the virus to the cell surface, a function typically associated with hemagglutinin (HA) activity, nor does it inhibit the release of new viral particles, which is mediated by neuraminidase (NA). nih.govresearchgate.net Instead, the evidence suggests that carbinoxamine interferes with the endocytosis process, effectively preventing the virus from entering the target cell. nih.govresearchgate.net

Efficacy in Model Systems In vitro studies have established carbinoxamine's potent and broad-spectrum activity against multiple strains of influenza A and B viruses. nih.gov A key study identified carbinoxamine maleate (B1232345) (CAM) as a potent inhibitor of the A/Shanghai/4664T/2013(H7N9) influenza strain, with a half-maximal inhibitory concentration (IC50) of 3.56 μM. nih.govresearchgate.net Further testing confirmed its efficacy across a range of other influenza viruses. nih.gov

In vivo studies using a mouse model have also shown significant efficacy. Mice challenged with a lethal dose of the H7N9 influenza virus were fully protected when treated with carbinoxamine maleate. nih.gov These findings highlight the potential for repurposing this FDA-approved drug for the treatment and prevention of influenza virus infections. nih.gov

| Influenza Virus Strain | Model System | Efficacy (IC50) |

|---|---|---|

| A/Shanghai/4664T/2013(H7N9) | MDCK Cells | 3.56 μM |

| A/Shanghai/37T/2009(H1N1) | MDCK Cells | 4.2 μM |

| A/Puerto Rico/8/1934(H1N1) | MDCK Cells | 24.7 μM |

| A/Guizhou/54/1989(H3N2) | MDCK Cells | 14.9 μM |

| B/Shanghai/2017(BY) | MDCK Cells | 17.6 μM |

Explorations in Anti-Parasitic Research and Efficacy in Preclinical Models

Currently, there is a notable absence of published research investigating the potential application of carbinoxamine as an anti-parasitic agent. Scientific literature and preclinical model data focusing on the efficacy of carbinoxamine against parasitic organisms have not been identified. This area remains unexplored in the context of repurposing this compound.

Research on Modulatory Effects on Other Biological Systems (e.g., cardiac ion channels, central nervous system pathways at a mechanistic level)

As a first-generation antihistamine, carbinoxamine is known to interact with biological systems beyond the histamine H1 receptor. Research into these effects provides a mechanistic understanding of its broader physiological impact.

Central Nervous System Pathways Carbinoxamine readily crosses the blood-brain barrier, leading to well-documented effects on the central nervous system (CNS). patsnap.com Its primary mechanism in the CNS is the competitive antagonism of H1 receptors. nih.gov Beyond its antihistaminic action, carbinoxamine possesses significant anticholinergic (antimuscarinic) properties. pediatriconcall.comdrugbank.com This central antimuscarinic effect, resulting from the blockade of acetylcholine (B1216132) receptors, is believed to be responsible for its sedative properties and may also contribute to its antiemetic effects. pediatriconcall.comdrugbank.com The ability of ethanolamine (B43304) derivatives like carbinoxamine to produce marked sedation is a distinguishing feature of this class of antihistamines. drugbank.com

Cardiac Ion Channels The effect of carbinoxamine on cardiac ion channels, particularly the potassium channels involved in cardiac repolarization (e.g., hERG channels), has not been extensively studied. nih.govregulations.govdrugs.com Unlike some second-generation antihistamines that have been linked to QT interval prolongation due to hERG channel blockade, specific data on carbinoxamine's potential for such interactions is limited. nih.govdrugs.com Product labeling advises caution when used in patients with pre-existing cardiovascular disease or hypertension. regulations.govnih.gov However, it is also noted that severe adverse cardiovascular effects are uncommon with carbinoxamine and are typically associated with overdose situations. regulations.gov

Computational Chemistry and In Silico Modeling for Predictive Research

The use of computational chemistry and in silico modeling to explore new applications for existing drugs is a growing field. Such methods can predict molecular interactions and suggest potential therapeutic targets, accelerating the drug repurposing pipeline.

In the context of carbinoxamine, in silico studies have been applied, though with limited scope in published literature. One study investigating the potential of various H1-antihistamines to act as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) included carbinoxamine in its initial screening. nih.gov In this particular model, carbinoxamine was found to have a binding energy that was considered less significant for potent inhibitory action compared to other candidates, and it was therefore excluded from further conformational analysis in that research. nih.gov This highlights how in silico modeling can be used to rapidly screen and prioritize compounds for further investigation in antiviral research.

Q & A

Basic: What analytical methodologies are recommended for identifying and characterizing Carbinoxamine maleate in experimental settings?

Methodological Answer:

Carbinoxamine maleate should be characterized using validated techniques such as high-performance liquid chromatography (HPLC) paired with UV detection or mass spectrometry (LC-MS) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing between the parent compound and derivatives like N-Nitroso Desmethyl Carbinoxamine, which is used as a reference standard in method validation . For USP compliance, cross-reference analytical data with pharmacopeial standards (e.g., USP Reference Standard for Carbinoxamine maleate) to ensure traceability .

Advanced: How can researchers resolve contradictions in pharmacological data related to Carbinoxamine maleate’s receptor selectivity?

Methodological Answer:

Discrepancies in receptor binding assays (e.g., H1 receptor affinity vs. off-target effects) require cross-validation using multiple assay formats. For example:

- Radioligand binding assays to quantify IC50/Ki values .

- Functional assays (e.g., histamine-induced bronchoconstriction models) to assess in vivo efficacy .

Compare results with structurally related antihistamines (e.g., Clemastine fumarate, IC50: 3 nM for H1 receptors) to contextualize selectivity profiles . Statistical meta-analysis of independent studies can identify systematic biases in experimental conditions .

Basic: What safety protocols are essential when handling Carbinoxamine maleate in laboratory settings?

Methodological Answer:

Adhere to Safety Data Sheet (SDS) guidelines:

- Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid dermal exposure .

- Conduct experiments in well-ventilated areas or fume hoods to minimize inhalation risks .

- In case of accidental exposure, wash affected skin with soap/water and seek medical evaluation for respiratory irritation .

Advanced: How can experimental reproducibility be ensured in studies involving Carbinoxamine maleate synthesis?

Methodological Answer:

- Document synthesis protocols in detail, including intermediates like (4-chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7), reaction temperatures, and purification steps .

- Provide raw spectral data (e.g., NMR, IR) in supplementary materials to verify compound identity .

- For multi-step syntheses, include yield percentages and purity thresholds (e.g., ≥98% by HPLC) to enable replication .

Basic: What synthetic intermediates are critical for Carbinoxamine maleate production?

Methodological Answer:

Key intermediates include:

- (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7), a precursor for the carbinoxamine backbone .

- Maleic acid for salt formation, ensuring stoichiometric equivalence during crystallization .

Advanced: How should researchers address impurity profiling in Carbinoxamine maleate batches?

Methodological Answer:

- Use N-Nitroso Desmethyl Carbinoxamine as a reference impurity for method development .

- Validate impurity limits per ICH Q3A/B guidelines, employing forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to identify degradation products .

- Compare impurity profiles against USP reference standards to ensure batch-to-batch consistency .

Basic: What pharmacological class does Carbinoxamine maleate belong to, and how does this inform experimental design?

Methodological Answer:

Carbinoxamine is a first-generation antihistamine (H1 receptor antagonist) with anticholinergic properties . In vitro studies should include histamine challenge models (e.g., mast cell degranulation assays) to assess potency. For in vivo studies, prioritize dose-response curves in allergy models (e.g., guinea pig bronchospasm) .

Advanced: What strategies optimize receptor selectivity studies for Carbinoxamine maleate derivatives?

Methodological Answer:

- Perform competitive binding assays against panels of GPCRs (e.g., muscarinic, serotonin receptors) to quantify off-target effects .

- Use molecular docking simulations to predict binding affinities for H1 vs. non-target receptors, validated by site-directed mutagenesis .

- Compare selectivity indices with second-generation antihistamines (e.g., Cetirizine) to benchmark improvements .

Basic: How can researchers develop validated analytical methods for Carbinoxamine maleate quantification?

Methodological Answer:

- Calibrate instruments using USP-grade Carbinoxamine maleate reference standards .

- Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) for HPLC separation, achieving a resolution ≥2.0 between the analyte and impurities .

- Validate methods for linearity (R² ≥0.999), accuracy (90–110% recovery), and precision (RSD ≤2%) per ICH Q2(R1) .

Advanced: How should contradictory clinical data on Carbinoxamine’s efficacy be analyzed?

Methodological Answer:

- Conduct systematic reviews to aggregate data from heterogeneous studies (e.g., varying dosages, patient demographics) .

- Apply meta-regression to identify confounding variables (e.g., co-administered drugs, bioavailability differences) .

- Reconcile preclinical findings (e.g., receptor occupancy) with clinical outcomes using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.